molecular formula C16H10Br2 B1441384 1-Bromo-4-(4-bromophenyl)naphthalene CAS No. 952604-26-1

1-Bromo-4-(4-bromophenyl)naphthalene

Cat. No. B1441384
CAS RN: 952604-26-1
M. Wt: 362.06 g/mol
InChI Key: APZXILAQCHOANP-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-bromophenyl)naphthalene is a chemical compound with the molecular formula C16H10Br2 . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(4-bromophenyl)naphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at one position by a bromine atom and at another position by a bromophenyl group .


Physical And Chemical Properties Analysis

1-Bromo-4-(4-bromophenyl)naphthalene has a molecular weight of 362.06 g/mol . It is a solid at 20 degrees Celsius . Its melting point ranges from 146.0 to 150.0 degrees Celsius .

Scientific Research Applications

Organic Semiconductor Building Blocks

“1-Bromo-4-(4-bromophenyl)naphthalene” is utilized as a building block in the synthesis of organic semiconductors. These materials are crucial for developing electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s bromine atoms are reactive sites that facilitate the coupling reactions needed to create complex semiconductor structures .

Synthesis of Enones via Suzuki Coupling

In organic chemistry, the Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. “1-Bromo-4-(4-bromophenyl)naphthalene” can be used as a reactant in the preparation of 3,5-substituted enones through this method. Enones are valuable intermediates for the synthesis of various pharmaceuticals and natural products .

Copper-Catalyzed Oxidative Cross-Coupling

This compound is also involved in copper-catalyzed oxidative cross-coupling reactions. Such reactions are significant for creating biaryl compounds, which are a core structure in many pharmaceuticals and agrochemicals. The bromine groups in “1-Bromo-4-(4-bromophenyl)naphthalene” act as leaving groups, enabling the formation of new bonds under oxidative conditions .

properties

IUPAC Name

1-bromo-4-(4-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZXILAQCHOANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-bromophenyl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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